molecular formula C15H15ClN2O2S B2683758 (6-Chloropyridin-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone CAS No. 1436274-08-6

(6-Chloropyridin-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone

Cat. No. B2683758
CAS RN: 1436274-08-6
M. Wt: 322.81
InChI Key: JWEMBDCFFOTODU-UHFFFAOYSA-N
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Description

(6-Chloropyridin-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Molecular Structure Analysis

  • The study by Lakshminarayana et al. (2009) on a related compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, highlighted the crystal and molecular structure analysis through spectroscopic characterization and X-ray diffraction (XRD) study. This research provides insights into the molecular geometry and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's chemical behavior and potential applications in designing more efficient molecules for various scientific purposes (Lakshminarayana et al., 2009).

Synthesis of Potential Pharmaceutical Agents

  • Research by Wang et al. (2017) discussed the synthesis of [11C]HG-10-102-01 as a new potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease, using a complex starting from a similar chloropyridinyl compound. This study demonstrates the application of such compounds in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).

Theoretical Computational Studies

  • Shahana and Yardily (2020) synthesized novel compounds including (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and performed structural optimization and theoretical vibrational spectra interpretation using density functional theory (DFT). This work illustrates the importance of computational studies in predicting the molecular properties and stability of new compounds, which is vital for their potential application in drug design and material science (Shahana & Yardily, 2020).

properties

IUPAC Name

(6-chloropyridin-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c1-10-2-4-13(20-10)12-9-21-7-6-18(12)15(19)11-3-5-14(16)17-8-11/h2-5,8,12H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEMBDCFFOTODU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CSCCN2C(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Chloropyridine-3-carbonyl)-3-(5-methylfuran-2-YL)thiomorpholine

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